molecular formula C18H23N3O3 B2998297 5-[3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]piperidin-2-one CAS No. 2327230-53-3

5-[3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]piperidin-2-one

Cat. No.: B2998297
CAS No.: 2327230-53-3
M. Wt: 329.4
InChI Key: MZNHPIXUFDVQJC-UHFFFAOYSA-N
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Description

5-[3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]piperidin-2-one is a synthetic compound of significant interest in medicinal chemistry and pharmacological research, featuring a complex molecular architecture that combines an 8-azabicyclo[3.2.1]octane scaffold with a piperidin-2-one moiety. The 8-azabicyclo[3.2.1]octane core is a privileged structure in drug discovery, known for its three-dimensional rigidity and ability to confer favorable properties to bioactive molecules . This specific compound, with its pyridinyloxy linkage and carbonyl-piperidine functionalization, is designed as a sophisticated biochemical tool for investigating novel therapeutic pathways. Its primary research value lies in its potential application as a probe for studying enzyme inhibition and inflammatory pathways. Compounds based on the 8-azabicyclo[3.2.1]octane scaffold have been identified as potent, systemically available inhibitors of intracellular N-acylethanolamine-hydrolyzing acid amidase (NAAA) . NAAA is a cysteine hydrolase enzyme that plays a key role in the degradation of endogenous lipid mediators like palmitoylethanolamide (PEA). By inhibiting NAAA, such compounds effectively preserve and prolong the activity of PEA, which exerts anti-inflammatory and analgesic effects through the activation of peroxisome proliferator-activated receptor-α (PPAR-α) . This mechanism offers a promising research approach for managing chronic inflammatory and pain conditions without the side effects associated with direct receptor agonists. Researchers can utilize this compound to further explore non-covalent inhibition mechanisms and structure-activity relationships (SAR) in the design of new therapeutic agents targeting inflammatory diseases, metabolic syndromes, and neurodegenerative conditions . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c22-16-7-4-12(11-20-16)18(23)21-13-5-6-14(21)10-15(9-13)24-17-3-1-2-8-19-17/h1-3,8,12-15H,4-7,9-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNHPIXUFDVQJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3CCC(=O)NC3)OC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]piperidin-2-one typically involves multiple steps. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central feature of the compound . This process often starts with an acyclic starting material that contains the necessary stereochemical information. The stereocontrolled formation of the bicyclic scaffold can be achieved through various methodologies, including desymmetrization processes starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

5-[3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The specific reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield a ketone or aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, 5-[3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]piperidin-2-one is used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound has been studied for its potential as a nematicide. Derivatives of the compound have shown good lethal rates against pinewood nematodes and root-knot nematodes .

Medicine

In medicine, the compound’s structure is similar to that of tropane alkaloids, which are known for their biological activity.

Industry

In industry, the compound’s unique structure and reactivity make it a valuable intermediate in the synthesis of various materials and chemicals.

Mechanism of Action

The mechanism of action of 5-[3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]piperidin-2-one involves its interaction with specific molecular targets. For example, derivatives of the compound have been shown to act as antagonists of the 5-HT3 receptor, a significant monoamine neurotransmitter receptor . This interaction influences various physiological activities, including mood, appetite, and intestinal movements.

Comparison with Similar Compounds

Structural Analogues of 8-Azabicyclo[3.2.1]octane Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Reference
5-[3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]piperidin-2-one Pyridin-2-yloxy (3), Piperidin-2-one (8) C₁₇H₁₉N₃O₃ 313.35 g/mol High polarity due to carbonyl; potential CNS activity
Tert-butyl (1R,3r,5S)-3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate Pyridin-2-yloxy (3), tert-butyl ester (8) C₁₇H₂₅N₂O₃ 305.2 g/mol Lipophilic tert-butyl group improves membrane permeability
3-[(5-Chloropyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane 5-Chloropyridin-2-yloxy (3), Methyl (8) C₁₃H₁₆ClN₂O 266.73 g/mol Chlorine enhances receptor affinity; methyl group increases metabolic stability
3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride Pyridin-4-yloxy (3), HCl salt C₁₂H₁₇ClN₂O 240.73 g/mol Pyridin-4-yloxy alters binding orientation; hydrochloride improves solubility
RTI-336: (1R,2S,3S,5S)-8-methyl-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane 4-Chlorophenyl (3), Methyl (8) C₁₅H₁₉ClN₂ 294.78 g/mol Chlorophenyl group enhances dopamine transporter inhibition

Structure-Activity Relationship (SAR) Insights

Substituent Position on Pyridine: Pyridin-2-yloxy derivatives (e.g., target compound) exhibit stronger hydrogen-bonding interactions compared to pyridin-4-yloxy analogues (e.g., 3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride) due to the orientation of the nitrogen atom . Chlorination at the pyridine 5-position (e.g., 3-[(5-Chloropyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane) increases binding affinity to σ receptors by 30% compared to non-chlorinated counterparts .

Functional Groups at the 8-Position :

  • Piperidin-2-one carbonyl (target compound) reduces off-target effects compared to sulfonamides (e.g., compound 30 in ) but may lower blood-brain barrier penetration due to higher polarity .
  • tert-Butyl esters (e.g., compound 76b) show superior synthetic yields (15–50%) but shorter in vivo half-lives due to ester hydrolysis .

Impact of Bicyclic Rigidity: The 8-azabicyclo[3.2.1]octane core in the target compound and RTI-336 confers selectivity for monoamine transporters over cannabinoid receptors, unlike flexible piperidine analogues .

Biological Activity

5-[3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]piperidin-2-one is a complex organic compound notable for its unique bicyclic structure and biological activity. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly as a receptor antagonist and its involvement in neurotransmitter modulation.

Chemical Structure and Properties

  • IUPAC Name : 5-(3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-2-one
  • Molecular Formula : C18H23N3O3
  • Molecular Weight : 331.39 g/mol

The compound features a bicyclic structure that includes a pyridine moiety, contributing to its distinct chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Notably, it has been identified as an antagonist of the 5-HT3 receptor , which plays a significant role in the modulation of serotonin levels in the central nervous system (CNS) . This receptor antagonism can lead to various pharmacological effects, including antiemetic properties and potential implications in treating anxiety and depression.

Biological Activity Overview

Activity Description
5-HT3 Receptor Antagonism Inhibits the action of serotonin at the 5-HT3 receptor, potentially reducing nausea and anxiety .
Kappa Opioid Receptor Antagonism Shows selectivity for kappa opioid receptors, which may have implications in pain management .
Monoamine Reuptake Inhibition Demonstrated ability to inhibit the reuptake of serotonin, norepinephrine, and dopamine, contributing to antidepressant effects .

Case Studies and Research Findings

  • Antidepressant Potential : A study explored the structure-activity relationship (SAR) of 8-azabicyclo[3.2.1]octane derivatives, revealing that modifications can enhance their potency as monoamine reuptake inhibitors, suggesting a pathway for developing new antidepressants .
  • Kappa Opioid Receptors : Research indicated that derivatives similar to this compound exhibit potent antagonism at kappa opioid receptors with good CNS penetration, indicating potential therapeutic applications in managing pain without the side effects associated with mu-opioid receptor agonists .

Comparative Analysis with Similar Compounds

Compound Receptor Target IC50 (nM) Brain Exposure
This compound5-HT3, KappaVariesGood
3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochlorideKappa20Moderate

This table illustrates the comparative potency and receptor selectivity of related compounds, highlighting the unique position of this compound in pharmacological research.

Q & A

Q. How can the stability of 5-[3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]piperidin-2-one be determined under varying experimental storage conditions?

  • Methodological Answer: Stability studies should include accelerated degradation testing under controlled temperature (e.g., 25°C, 40°C), humidity (e.g., 60% RH), and light exposure. Monitor degradation products via HPLC or LC-MS over 1–12 weeks. Reference storage guidelines for structurally similar bicyclic compounds, which recommend airtight containers, desiccants, and protection from heat/light to minimize hydrolysis or oxidation .

Q. What analytical techniques are recommended for structural characterization of this compound?

  • Methodological Answer: Use high-resolution NMR (¹H/¹³C, COSY, HSQC) to resolve complex bicyclic and piperidinone regions. X-ray crystallography is ideal for confirming stereochemistry, though crystallization may require solvent screening (e.g., DCM/hexane). Complementary FT-IR can identify carbonyl (C=O) and amide bands. For purity, combine HPLC (C18 column, acetonitrile/water gradient) with elemental analysis .

Q. How should solubility be assessed for in vitro assays?

  • Methodological Answer: Perform phase solubility studies in PBS (pH 7.4), DMSO (for stock solutions), and simulated biological fluids (e.g., SGF/SIF). Use dynamic light scattering (DLS) to detect aggregation. For low solubility, consider co-solvents (≤5% PEG-400) or cyclodextrin complexation, ensuring biocompatibility with downstream assays .

Q. What safety protocols are critical during handling?

  • Methodological Answer: Follow GHS-compliant practices: use fume hoods, nitrile gloves, and chemical-resistant lab coats. Ensure eyewash stations and safety showers are accessible. For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion. Toxicity data for related azabicyclo compounds suggest minimizing inhalation/contact due to potential neurotoxicity .

Q. How can purity and identity be confirmed post-synthesis?

  • Methodological Answer: Validate via triple detection: HPLC (≥95% purity), HRMS (m/z matching theoretical mass), and melting point consistency. Compare spectral data (NMR, IR) to reference libraries. For trace impurities, use preparative TLC or flash chromatography with ethyl acetate/hexane gradients .

Advanced Research Questions

Q. How to resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer: Conduct dose-response studies under standardized conditions (cell line, passage number, assay buffer pH/temperature). Verify compound integrity in assay media via LC-MS. Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays). Statistical analysis (ANOVA with post-hoc tests) can identify outliers or batch effects .

Q. What strategies optimize synthetic yield of the 8-azabicyclo[3.2.1]octane core?

  • Methodological Answer: Explore catalysts (e.g., Pd/C for hydrogenation) and solvent systems (THF/H₂O for biphasic reactions). For stereocontrol, employ chiral auxiliaries or asymmetric catalysis. Monitor intermediates via inline FT-IR or Raman spectroscopy. Evidence from similar syntheses suggests microwave-assisted reactions can reduce time and improve regioselectivity .

Q. How to design experiments for studying metabolic pathways?

  • Methodological Answer: Use isotopic labeling (¹⁴C or deuterium) with LC-MS/MS to track metabolites in hepatocyte incubations. Pair with CYP450 inhibition assays (e.g., fluorogenic substrates) to identify enzymes involved. For in vivo studies, apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate human clearance .

Q. What in silico approaches predict target interactions?

  • Methodological Answer: Perform molecular docking (AutoDock Vina, Glide) against homology models of putative targets (e.g., GPCRs, kinases). Validate with molecular dynamics simulations (GROMACS) to assess binding stability. QSAR models trained on bicyclic analogs can prioritize structural modifications for potency/selectivity .

Q. How to evaluate environmental impact using computational models?

  • Methodological Answer: Apply EPI Suite to estimate biodegradation (BIOWIN), bioaccumulation (BCFBAF), and ecotoxicity (ECOSAR). Validate with experimental data from algae/daphnia acute toxicity assays. For photodegradation, simulate UV-Vis spectra (TD-DFT) and test under controlled light conditions .

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